

An In-depth Technical Guide to the Chemical Properties of (R)-3-Hydroxybutanenitrile

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Compound of Interest

Compound Name: (R)-3-Hydroxybutanenitrile

Cat. No.: B107914

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **(R)-3-Hydroxybutanenitrile**. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential and synthetic utility of this chiral molecule.

Core Chemical Properties

(R)-3-Hydroxybutanenitrile is a chiral molecule containing both a hydroxyl and a nitrile functional group. These groups dictate its chemical reactivity and physical properties, making it a valuable building block in organic synthesis.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of 3-hydroxybutanenitrile. It is important to note that some of these properties have been reported for the racemic mixture.

Property	Value	Reference
Molecular Formula	C ₄ H ₇ NO	[1]
Molecular Weight	85.10 g/mol	[1]
Boiling Point	214 °C (lit.)	[2]
Density	0.976 g/mL at 25 °C (lit.)	[2]
Refractive Index (n ²⁰ /D)	1.429 (lit.)	[2]
Solubility	Soluble in water, ethanol, and methanol.	

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **(R)-3-Hydroxybutanenitrile**. Below are the expected spectral features based on its chemical structure.

¹H NMR Spectroscopy

The proton NMR spectrum of **(R)-3-Hydroxybutanenitrile** is expected to show distinct signals corresponding to the different proton environments in the molecule. A representative ¹H NMR spectrum for 3-hydroxybutyronitrile is available.[3]

Protons	Expected Chemical Shift (δ, ppm)	Multiplicity
-OH	Broad singlet	s
-CH(OH)-	Multiplet	m
-CH ₂ -CN	Multiplet	m
-CH ₃	Doublet	d

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon	Expected Chemical Shift (δ , ppm)
-CN	118-125
-CH(OH)-	60-70
-CH ₂ -CN	25-35
-CH ₃	20-30

IR Spectroscopy

The infrared spectrum reveals the presence of the key functional groups.

Functional Group	Vibration	Expected Wavenumber (cm ⁻¹)	Intensity
O-H	Stretch	3600-3200	Strong, Broad
C-H (sp ³)	Stretch	3000-2850	Medium-Strong
C \equiv N	Stretch	2260-2240	Sharp, Medium
C-O	Stretch	1260-1000	Strong

Experimental Protocols

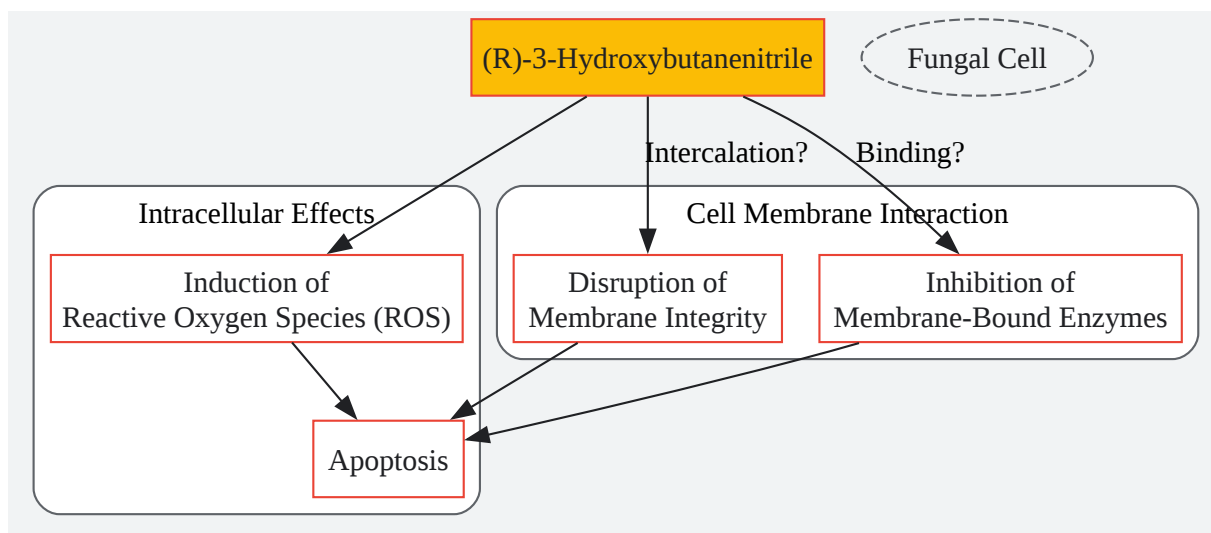
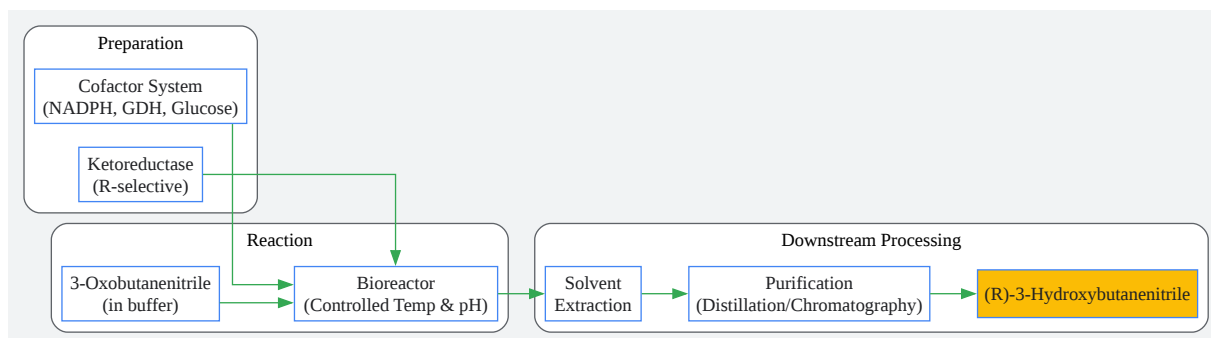
The following sections detail methodologies for the synthesis, purification, and analysis of **(R)-3-Hydroxybutanenitrile**.

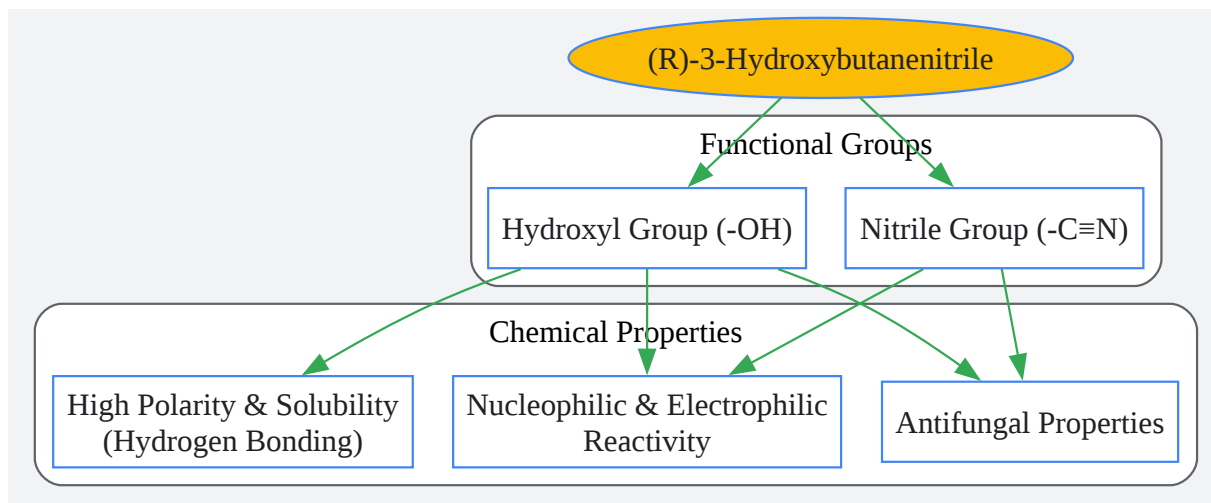
Enantioselective Synthesis

An efficient method for the synthesis of **(R)-3-Hydroxybutanenitrile** is through the enzymatic reduction of 3-oxobutanenitrile. This approach offers high enantioselectivity. A similar enzymatic reduction has been successfully used for the synthesis of (R)-3-hydroxypentanenitrile.^[4]

Methodology: Enzymatic Reduction of 3-Oxobutanenitrile

- **Enzyme and Cofactor Preparation:** A recombinant ketoreductase enzyme that exhibits (R)-selectivity is expressed in a suitable host, such as *E. coli*. A cofactor regeneration system, for example, using glucose dehydrogenase and glucose, is prepared to ensure a continuous supply of NADPH.
- **Reaction Setup:** In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0), 3-oxobutanenitrile is added as the substrate. The ketoreductase, NADPH, and the cofactor regeneration system are then introduced.
- **Reaction Conditions:** The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation.
- **Monitoring:** The progress of the reaction is monitored by periodically taking aliquots and analyzing them by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess.
- **Work-up and Purification:** Once the reaction is complete, the enzyme is removed by centrifugation. The aqueous solution is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude **(R)-3-Hydroxybutanenitrile**. Further purification can be achieved by vacuum distillation or column chromatography.





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